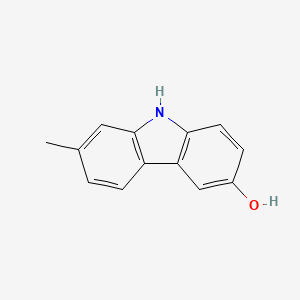

7-Methyl-9H-carbazol-3-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61601-53-4 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

7-methyl-9H-carbazol-3-ol |

InChI |

InChI=1S/C13H11NO/c1-8-2-4-10-11-7-9(15)3-5-12(11)14-13(10)6-8/h2-7,14-15H,1H3 |

InChI Key |

MYBJNLUJRQGBJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 9h Carbazol 3 Ol and Its Structural Analogs

Classical and Modern Approaches to the Carbazole (B46965) Nucleus

The construction of the carbazole core has been a subject of extensive research for over a century, leading to the development of several named reactions that are now considered classical methods. In parallel, contemporary organic synthesis has introduced modern, often catalytic, approaches that provide milder conditions and greater functional group tolerance for the formation of carbazole derivatives.

Cyclization Reactions in Carbazole Synthesis

The formation of the central pyrrole (B145914) ring fused to two benzene (B151609) rings is the key step in carbazole synthesis. This is typically achieved through various cyclization strategies, which can be broadly categorized into several types of reactions.

The Bucherer carbazole synthesis is a classical method for the preparation of carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite. wikipedia.orgscispace.com This reaction is a variation of the Bucherer reaction, which involves the conversion of naphthols to naphthylamines.

The reaction is typically carried out by heating a naphthol with an arylhydrazine and an aqueous solution of sodium bisulfite. The mechanism is believed to involve the formation of an adduct between the naphthol and the bisulfite, which then reacts with the arylhydrazine. Subsequent cyclization and aromatization lead to the formation of the carbazole nucleus. This method is particularly useful for the synthesis of benzo[a]carbazoles.

Table 1: Examples of Bucherer Carbazole Synthesis

| Starting Naphthol | Arylhydrazine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Naphthol | Phenylhydrazine (B124118) | 11H-Benzo[a]carbazole | Not specified | scispace.com |

Data for yields in classical literature is often not explicitly reported.

The Borsche-Drechsel cyclization is a widely used method for the synthesis of tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles. drugfuture.combohrium.com The reaction involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanones. This method is essentially a specific application of the Fischer indole (B1671886) synthesis. bohrium.com

The first step is the condensation of a phenylhydrazine with cyclohexanone (B45756) to form a phenylhydrazone. This intermediate is then treated with an acid catalyst, such as sulfuric acid or polyphosphoric acid, to induce a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield a 1,2,3,4-tetrahydrocarbazole. bohrium.com The final step is the dehydrogenation of the tetrahydrocarbazole to the fully aromatic carbazole, which can be achieved using various oxidizing agents like palladium on carbon, chloranil, or manganese dioxide.

The Graebe-Ullmann reaction is a method for synthesizing carbazoles by the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles, which are derived from the diazotization of N-phenyl-o-phenylenediamines. researchgate.netrsc.org

The synthesis begins with the diazotization of an o-aminodiphenylamine using nitrous acid to form the corresponding benzotriazole. This intermediate is then heated to high temperatures or irradiated with UV light, causing it to extrude a molecule of nitrogen gas. The resulting reactive intermediate, often described as a diradical or a nitrene, then undergoes intramolecular cyclization to form the carbazole. researchgate.net While effective, this method can be limited by the availability of the starting diarylamines and the often harsh reaction conditions.

Table 3: Examples of Graebe-Ullmann Reaction for Substituted Carbazoles

| Starting o-Aminodiphenylamine | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-4'-methyldiphenylamine | Heat | 3-Methylcarbazole | Not specified | researchgate.net |

Modern synthetic chemistry has seen the development of powerful methods for carbazole synthesis based on the intramolecular oxidative coupling of C-H and N-H bonds in diarylamine precursors. These reactions can be catalyzed by transition metals or be performed under metal-free conditions using stoichiometric oxidants. nih.govresearchsolutions.comnih.gov

Palladium and copper are the most commonly used catalysts for these transformations. rsc.org Palladium-catalyzed reactions often proceed via a C-H activation mechanism, where a palladium catalyst inserts into a C-H bond of one of the aryl rings, followed by reductive elimination to form the C-N bond. Copper-catalyzed systems can also facilitate this cyclization, often in the presence of an oxidant.

Metal-free approaches frequently employ hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), as the oxidant to promote the cyclization of N-substituted amidobiphenyls or related compounds. researchsolutions.comnih.gov These methods often offer milder reaction conditions and a broader substrate scope compared to the classical methods.

Table 4: Intramolecular Oxidative C-N Bond Formation for Carbazole Synthesis

| Substrate | Catalyst/Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Acetyl-2-aminobiphenyl | Pd(OAc)2/Cu(OAc)2 | N-Acetylcarbazole | 95 | nih.gov |

| N-Tosyl-2-aminobiphenyl | Cu(OTf)2/PIDA | N-Tosylcarbazole | 91 | nih.gov |

| 2-Amino-5-methylbiphenyl | Rh2(OAc)4 | 3-Methylcarbazole | 85 | nih.gov |

The cyclization of indolylbutenoic acids represents a pathway to carbazole precursors, specifically tetrahydrocarbazolones. While not a direct synthesis to the fully aromatic carbazole in a single step, it is a relevant strategy for accessing the core structure. For instance, indole-3-butanoic acid can undergo intramolecular Friedel-Crafts-type acylation to yield 1-oxo-1,2,3,4-tetrahydrocarbazole. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Lewis acids.

The resulting tetrahydrocarbazolone can then be subjected to further reactions to achieve the desired carbazole. This can involve reduction of the ketone followed by dehydration and aromatization, or other multistep sequences. This approach offers a way to construct the carbazole skeleton from readily available indole derivatives.

Table 5: Cyclization of Indole-3-Butanoic Acid

| Substrate | Reagent | Intermediate Product | Subsequent Steps for Aromatization | Reference |

|---|

Detailed synthetic protocols and yields for the full conversion to aromatic carbazoles via this method are not extensively documented in single sources.

Cyclization of β-Oxo Sulfoxides to Hydroxycarbazoles

The acid-catalyzed cyclization of β-oxo sulfoxides represents a notable strategy for constructing carbazole precursors. This method has been effectively applied in the synthesis of complex alkaloids like olivacine (B1677268) and ellipticine (B1684216). The process typically involves the cyclization of an oxo-sulfoxide derived from an indole propionate (B1217596) or butyrate (B1204436) using a strong acid, such as trifluoroacetic acid. This reaction yields a 2-oxo-1,2,3,4-tetrahydrocarbazole derivative, which serves as a versatile intermediate. rsc.org Subsequent aromatization of this tetrahydrocarbazole core can lead to the formation of hydroxycarbazoles, providing a pathway to hydroxyl-substituted carbazole frameworks.

Fischer Indole Synthesis Protocols

The Fischer indole synthesis is a classic, robust, and widely utilized method for constructing indole and carbazole skeletons. nih.gov The reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, typically a cyclic ketone like cyclohexanone for carbazole synthesis, under acidic conditions. nih.govtandfonline.com The choice of acid catalyst is critical and can range from Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) to Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃). rsc.orgorganic-chemistry.org This one-pot operation is valued for its simplicity and the ready availability of starting materials. tandfonline.com The mechanism proceeds through the formation of an arylhydrazone, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement followed by cyclization and the elimination of ammonia to form the carbazole ring system. nih.govyoutube.com

Table 1: Catalysts in Fischer Indole Synthesis for Carbazole Frameworks

| Catalyst Type | Examples | Notes |

| Brønsted Acids | HCl, H₂SO₄, Acetic Acid, PTSA | Commonly used, effective for many substrates. rsc.orgyoutube.com |

| Lewis Acids | ZnCl₂, FeCl₃, AlCl₃, Bi(OTf)₃ | Can offer milder conditions and different selectivity. tandfonline.comrsc.org |

| Polymeric Resins | Amberlite® IR 120 H | Allows for continuous flow synthesis and catalyst recycling. nih.gov |

Transition Metal-Catalyzed Carbon-Hydrogen Activation Strategies

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis and functionalization of carbazoles. semanticscholar.orgnih.gov This approach avoids the need for pre-functionalized substrates, allowing for direct C-H bond transformation into new C-C or C-heteroatom bonds. Various catalytic systems have been developed, employing metals such as palladium, rhodium, ruthenium, nickel, and copper. semanticscholar.orgnih.gov These methodologies enable a wide range of functionalizations, including alkylation, acylation, arylation, and alkynylation, often with high regioselectivity. semanticscholar.org For instance, palladium-catalyzed reactions have been developed for the direct acylation and alkylation at the C1 position of the carbazole nucleus, a traditionally challenging position to functionalize. researchgate.netnih.gov

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Carbazoles

| Metal Catalyst | Reaction Type | Position Functionalized | Reference |

| Palladium (Pd) | Alkylation, Acylation | C1 | researchgate.net, nih.gov |

| Rhodium (Rh) | Annulation, Alkylation | C1, C2 | nih.gov, researchgate.net |

| Ruthenium (Ru) | Difluoromethylation | para-selective to anilide | semanticscholar.org |

| Copper (Cu) | Thiolation | C(sp²)-H | researchgate.net |

Multi-Component Reactions for Constructing Carbazole Frameworks

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecular scaffolds by combining three or more reactants in a single synthetic operation. rsc.org This approach adheres to the principles of green chemistry by minimizing steps and waste. For carbazole synthesis, MCRs have been developed to construct highly substituted and structurally diverse frameworks. A notable example is the copper-sulfate-promoted three-component reaction of aromatic aldehydes, ethyl indole-3-acetate, and pyrazolone (B3327878) derivatives to afford spiro[carbazole-3,4'-pyrazoles] with high diastereoselectivity. nih.gov Such strategies provide rapid access to complex carbazole-containing structures from simple and readily available starting materials. nih.govnih.gov

Lewis Acid-Mediated Annulation and Cycloaddition Reactions

Lewis acid-mediated reactions, particularly cascade annulations and cycloadditions, provide a sophisticated route to functionalized carbazoles. rsc.org These reactions can construct the carbazole nucleus with a high degree of control over substitution patterns. A key example is the Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals, which yields functionalized 1-hydroxycarbazole-2-carboxylates in high yields. nih.gov Another powerful strategy involves the Brønsted acid-catalyzed cascade reaction of vinyl-substituted α-hydroxy silyl (B83357) enol ethers with indoles. This process proceeds through a 2-(silyloxy)pentadienyl cation intermediate, leading to carbazole scaffolds via nucleophilic addition and subsequent dehydrative cyclization. nih.gov

Regioselective Synthesis of 7-Methyl-9H-carbazol-3-OL

Achieving the specific substitution pattern of this compound requires precise control over the regiochemistry of the synthetic route. The introduction of the methyl group at the C-7 position and the hydroxyl group at the C-3 position can be accomplished by selecting appropriately substituted starting materials for a core synthesis reaction or by late-stage functionalization of a pre-formed carbazole ring.

A plausible approach would involve a Fischer indole synthesis using p-tolylhydrazine (4-methylphenylhydrazine) and a cyclohexanone derivative bearing a precursor to the 3-hydroxyl group. However, a more versatile strategy involves the regioselective introduction of the hydroxyl group onto a 7-methylcarbazole scaffold. One of the most effective methods for the regioselective synthesis of hydroxycarbazoles is the hydroxydeboronation of a corresponding boronic acid. researchgate.netresearchgate.net This involves the synthesis of a (7-methyl-9H-carbazol-3-yl)boronic acid intermediate, which is then oxidized, typically with hydrogen peroxide, to yield the desired this compound. This Suzuki-Miyaura cross-coupling precursor approach offers a high degree of control for introducing functionality at a specific position. researchgate.net

Directed Functionalization at the 3-Hydroxyl Position

Once the 3-hydroxyl group is installed, it can serve as a directing group for subsequent functionalization reactions, or its reactivity can be exploited for further derivatization. While the literature extensively covers C-H functionalization directed by other groups (e.g., amides, pyridyls), the principles can be applied to hydroxyl-substituted carbazoles. researchgate.netchemrxiv.org The hydroxyl group itself is a powerful ortho-para director in electrophilic aromatic substitution, although controlling selectivity on the complex carbazole ring can be challenging.

More commonly, the hydroxyl group is used as a synthetic handle. It can be converted into other functional groups or used in coupling reactions. For example, it can be etherified or esterified to introduce a wide variety of substituents. Furthermore, its electronic influence can affect the reactivity of other positions on the carbazole nucleus, potentially enabling selective late-stage C-H functionalization at other sites through carefully chosen catalytic systems. The primary challenge in functionalizing the carbazole core is achieving site-selectivity, and the presence of a hydroxyl group adds a layer of complexity and opportunity for directed chemical transformations. nih.gov

Selective Methylation at the 7-Position

Achieving regioselective substitution on the carbazole skeleton, such as methylation at the C-7 position, is a significant synthetic challenge. Direct C-H functionalization of the carbazole core is one of the most straightforward approaches, but controlling the position of substitution can be difficult. rsc.org The reactivity of the carbazole ring typically favors electrophilic substitution at the 3, 6, and 9 (N-H) positions, and directed metalation or C-H activation is often required for functionalization at other positions like C-1, C-8, or C-4. rsc.orgnih.gov

Given the challenges of direct, selective methylation at the sterically less accessible C-7 position, a common and effective strategy is to introduce the methyl group via a precursor that already contains the desired substitution pattern. This involves building the carbazole ring system from a starting material, such as a substituted aniline (B41778) or indole, that already bears a methyl group at the appropriate position.

For instance, a plausible synthetic route to a structural analog, 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one, has been documented. rsc.org While the specific precursors are not detailed in the abstract, this type of synthesis typically involves the cyclization of a substituted phenylhydrazine with a cyclohexanone derivative or a similar strategy where one of the aromatic precursors carries the methyl group that will ultimately reside at the 7-position of the carbazole core. This precursor-based approach circumvents the difficulties of regioselectivity in late-stage C-H functionalization.

Advancements in Sustainable and Efficient Carbazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of carbazoles, aiming to develop more environmentally benign and efficient processes. researchgate.net These advancements focus on reducing waste, avoiding hazardous reagents, and utilizing milder reaction conditions. rsc.orgnih.gov Key strategies include the use of eco-friendly solvents, development of metal-free reaction pathways, and the application of catalysis to enhance efficiency and atom economy. rsc.orgorganic-chemistry.org

Several innovative and sustainable methods have been reported:

Lewis Acid Catalysis in Green Solvents : A green synthetic method for producing carbazole derivatives involves a reaction in the bio-based solvent glycerol, using scandium(III) triflate (Sc(OTf)3) as a catalyst. rsc.org This approach highlights the move towards replacing traditional volatile organic solvents with more sustainable alternatives.

Metal-Free Annulation Reactions : An efficient indole-to-carbazole strategy has been developed that operates under metal-free conditions. organic-chemistry.orgnih.gov This method uses ammonium (B1175870) iodide (NH4I) to promote a formal [2+2+2] annulation of indoles, ketones, and nitroolefins, providing a large number of diversified carbazoles with good functional group tolerance. organic-chemistry.org Eliminating transition metal catalysts is a key goal in green synthesis as it avoids issues of cost, toxicity, and metal contamination in the final product.

One-Pot, Multi-Component Reactions : Researchers have developed one-pot, two-step methods for synthesizing functionalized carbazoles from lignin-based model compounds. rsc.org One such process uses the cost-effective catalyst copper(II) chloride dihydrate (CuCl2·2H2O) in a [3+1+2] benzene cyclization reaction, achieving high yields and demonstrating economic viability. rsc.org Another facile green protocol for synthesizing carbazole derivatives utilizes a solvent-free Michael addition reaction. researchgate.net These one-pot procedures are highly efficient as they reduce the number of intermediate purification steps, saving time, solvents, and resources.

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to drastically reduce reaction times for the synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org This technique, combined with a magnetically recoverable palladium nanocatalyst, represents an efficient and sustainable approach. organic-chemistry.org

The following table summarizes some of the recent advancements in sustainable carbazole synthesis:

| Methodology | Catalyst / Promoter | Solvent / Conditions | Key Advantages |

| Lewis Acid-Catalyzed Annulation | Scandium(III) triflate (Sc(OTf)3) | Glycerol (bio-based) | Utilizes a green, renewable solvent. rsc.org |

| Indole-to-Carbazole Annulation | Ammonium Iodide (NH4I) | Metal-free, 150°C | Avoids transition metals, high regioselectivity. organic-chemistry.org |

| [3+1+2] Benzene Cyclization | Copper(II) chloride dihydrate (CuCl2·2H2O) | One-pot, two-step | Uses cost-effective catalyst and lignin-based precursors. rsc.org |

| Condensation/Michael Addition | Not specified | Solvent-free | Eliminates solvent waste, high efficiency. researchgate.net |

| Tandem C-H Functionalization | Palladium Nanocatalyst | Microwave irradiation | Drastically reduced reaction times, recoverable catalyst. organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 7 Methyl 9h Carbazol 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon environments within 7-Methyl-9H-carbazol-3-OL.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is particularly informative, displaying distinct signals for the protons on the carbazole (B46965) ring system. The protons on the hydroxyl-substituted ring and the methyl-substituted ring experience different electronic environments, leading to a well-resolved set of peaks.

Key features in a typical ¹H NMR spectrum include a singlet for the methyl group protons, downfield signals for the aromatic protons, and broad singlets for the N-H and O-H protons, which are often exchangeable with D₂O. The specific chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton. For instance, protons ortho to the nitrogen or oxygen atoms are typically shifted further downfield due to deshielding effects.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~7.8 | d | ~8.5 |

| H-2 | ~6.8 | dd | ~8.5, 2.0 |

| H-4 | ~7.0 | d | ~2.0 |

| H-5 | ~7.9 | d | ~8.0 |

| H-6 | ~7.1 | dd | ~8.0, 1.5 |

| H-8 | ~7.2 | d | ~1.5 |

| 7-CH₃ | ~2.4 | s | - |

| 3-OH | ~9.0 | br s | - |

Note: Data are representative and may vary based on solvent and experimental conditions.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in this compound. The spectrum typically shows 13 distinct signals, corresponding to the 12 carbons of the carbazole core and the single methyl carbon.

The carbon atom attached to the hydroxyl group (C-3) is significantly deshielded and appears at a characteristic downfield chemical shift (~150-155 ppm). Similarly, the carbons directly bonded to the nitrogen atom (C-4a, C-4b, C-8a, C-9a) also exhibit distinct shifts. The methyl carbon signal appears in the typical aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~115 |

| C-2 | ~110 |

| C-3 | ~152 |

| C-4 | ~105 |

| C-4a | ~122 |

| C-4b | ~125 |

| C-5 | ~120 |

| C-6 | ~123 |

| C-7 | ~130 |

| C-8 | ~112 |

| C-8a | ~138 |

| C-9a | ~140 |

Note: Data are representative and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation pathways, which can provide additional structural confirmation.

HRMS is critical for determining the precise mass of the molecular ion, which in turn allows for the unambiguous confirmation of the elemental formula. For this compound (C₁₃H₁₁NO), the calculated monoisotopic mass is 197.084064 g/mol . epa.gov HRMS analysis provides an experimentally measured mass with high accuracy (typically within 5 ppm), confirming the molecular formula and distinguishing it from other potential isomers. nih.govmdpi.com

Table 3: HRMS Data for this compound

| Ion | Calculated m/z for [M+H]⁺ (C₁₃H₁₂NO)⁺ | Found m/z |

|---|

ESI-MS is a soft ionization technique commonly used for polar molecules like this compound. mdpi.com It typically generates the protonated molecular ion, [M+H]⁺, as the base peak. By increasing the ionization energy, fragmentation can be induced, providing valuable structural information. The stable carbazole ring system often remains intact, with fragmentation typically involving the loss of the methyl group or other small neutral molecules.

Table 4: ESI-MS Fragmentation Data for this compound

| m/z | Proposed Ion |

|---|---|

| 198 | [M+H]⁺ |

| 183 | [M+H - CH₃]⁺ |

| 170 | [M+H - CO]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the N-H, O-H, C-H, and aromatic C=C bonds. nih.govnih.govjst.go.jp

Table 5: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3500 | Strong, Broad |

| N-H Stretch | 3300 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1600 - 1620 | Medium |

| Aromatic C=C Stretch | 1450 - 1500 | Strong |

| C-O Stretch | 1200 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For carbazole derivatives, including this compound, the UV-Vis spectrum is characterized by distinct absorption bands in the ultraviolet region, which arise from π-π* electronic transitions within the aromatic carbazole ring system.

The fundamental carbazole structure exhibits intense absorption peaks corresponding to these π-π* transitions. The introduction of substituents, such as methyl and hydroxyl groups, onto the carbazole core can modulate the energies of these transitions, leading to shifts in the absorption maxima (λmax). Generally, the spectrum of a carbazole derivative shows strong absorptions around 290 nm and additional bands in the 320-350 nm region. The high-energy band (around 290 nm) is typically assigned to a local π-π* transition within the carbazole moiety itself. The lower-energy bands are also attributed to spin-allowed π-π* transitions on the carbazole unit.

In solvents of varying polarity, carbazole derivatives may exhibit solvatochromic effects, where the position of the absorption maximum shifts with the polarity of the solvent. For instance, an increase in solvent polarity can cause a bathochromic shift (red shift) to longer wavelengths. In some substituted carbazoles, particularly those with strong electron-donating and electron-withdrawing groups, intramolecular charge transfer (ICT) transitions can also be observed, often as lower-energy bands that tail into the visible region.

The table below presents typical UV-Vis absorption data for the parent carbazole compound and a related methylated derivative to illustrate the characteristic electronic transitions.

| Compound Name | Absorption Maxima (λmax) | Transition Type |

| Carbazole | ~293 nm, ~324 nm, ~337 nm | π-π |

| 9-Methyl-9H-carbazole | ~293 nm, ~330 nm, ~345 nm | π-π |

Note: Data is compiled from representative literature on carbazole compounds. The exact λmax values for this compound may vary based on solvent and experimental conditions.

X-ray Crystallography for Solid-State Molecular Structure Determination (applicable to derivatives)

Studies on various carbazole derivatives consistently show that the tricyclic carbazole ring system is essentially planar. This planarity is a consequence of the sp2 hybridization of the carbon and nitrogen atoms comprising the fused rings. For example, in the structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the carbazole ring system is nearly perfectly planar, with a maximum deviation of only 0.041 Å for one of the carbon atoms. The geometry around the nitrogen atom is also planar, with the sum of the angles around it approaching 360°, confirming its sp2 hybridization.

The following table summarizes representative crystallographic data for a carbazole derivative, illustrating the typical parameters obtained from an X-ray diffraction study.

| Parameter | 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a (Å) | 5.6184 (4) |

| b (Å) | 11.0946 (7) |

| c (Å) | 19.4673 (13) |

| β (°) | 95.982 (1) |

| Volume (ų) | 1206.86 (14) |

| Key Bond Distance (Å) | |

| C4—C4i | 1.488 (3) |

| Carbazole Ring Planarity | Max. deviation of 0.041 (1) Å |

Data sourced from the crystallographic study of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole.

Theoretical and Computational Investigations on 7 Methyl 9h Carbazol 3 Ol Systems

Density Functional Theory (DFT) Studies for Electronic and Molecular Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and molecular structures of organic molecules, providing a balance between computational cost and accuracy. For 7-Methyl-9H-carbazol-3-OL, DFT calculations are instrumental in understanding its fundamental properties. These studies are typically performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) to accurately model the system.

Geometry Optimization and Conformational Landscape Analysis

The first step in any DFT study is the geometry optimization of the molecule to find its most stable three-dimensional arrangement. For this compound, the geometry optimization reveals a nearly planar carbazole (B46965) core. The methyl and hydroxyl substituents introduce minor deviations from planarity. The bond lengths and angles within the carbazole skeleton are largely consistent with those of unsubstituted carbazole, with slight modifications induced by the electronic effects of the substituents. For instance, the C-O bond of the hydroxyl group and the C-C bond of the methyl group are expected to have typical single bond lengths.

Conformational analysis of this compound primarily revolves around the orientation of the hydroxyl proton. Rotation around the C-O bond can lead to different conformers. However, due to the formation of potential intramolecular hydrogen bonds or steric interactions with the adjacent protons of the aromatic ring, the conformational landscape is relatively simple, with a distinct global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C3-O | 1.36 Å |

| O-H | 0.97 Å | |

| C7-C(methyl) | 1.51 Å | |

| Bond Angle | C2-C3-O | 118.5° |

| C3-O-H | 109.0° | |

| C6-C7-C(methyl) | 121.0° | |

| Dihedral Angle | C4-C3-O-H | 0.0° / 180.0° |

Vibrational Frequency Calculations for Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (Infrared and Raman) that can be correlated with experimental data for structural validation.

The calculated vibrational frequencies for this compound would exhibit characteristic modes for the carbazole nucleus and the substituents. Key vibrational modes include the O-H stretching of the hydroxyl group, typically appearing in the region of 3500-3700 cm⁻¹ in the gas phase. The N-H stretching of the carbazole ring is expected around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ range, while the methyl C-H stretching modes would appear just below 3000 cm⁻¹. The C-O stretching and O-H bending modes of the phenol-like hydroxyl group would also be present at their characteristic frequencies.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Dipole Moments, Polarizabilities, Hyperpolarizabilities)

The electronic properties of this compound are of significant interest for its potential applications in optoelectronics and as a pharmacophore. DFT calculations provide access to a wealth of electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. In this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring and the hydroxyl group, reflecting its electron-donating character. The LUMO is likely to be distributed over the entire aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its electronic excitation energy. Substituents like the hydroxyl and methyl groups can modulate this gap, thereby tuning the electronic properties.

Polarizability and hyperpolarizability are important for nonlinear optical (NLO) applications. Molecules with large polarizabilities and hyperpolarizabilities can exhibit significant NLO responses. Carbazole derivatives are known to possess interesting NLO properties, and theoretical calculations can predict these values for this compound, guiding the design of new NLO materials.

Table 2: Hypothetical Calculated Electronic Properties of this compound (B3LYP/6-31G(d,p))

| Property | Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

| Dipole Moment | 2.5 D |

| Average Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 8 x 10⁻³⁰ esu |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the excited state properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum.

For this compound, the TD-DFT calculations would likely predict several electronic transitions in the UV region. The lowest energy transition, corresponding to the HOMO-LUMO transition, is expected to be a π-π* transition, characteristic of aromatic systems. The positions of the methyl and hydroxyl groups can influence the energies of these transitions, leading to shifts in the absorption maxima compared to unsubstituted carbazole. The solvent environment can also affect the excited state properties, and this can be modeled using implicit or explicit solvent models in the TD-DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. These methods are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

For this compound, QSAR and SAR studies would involve the calculation of various molecular descriptors, which can be categorized as electronic, steric, and hydrophobic. These descriptors are then used to build a mathematical model that relates them to a specific biological activity, such as enzyme inhibition or receptor binding.

Mechanistic Investigations of Biological Activities of 7 Methyl 9h Carbazol 3 Ol Derivatives in Vitro Context

Molecular Mechanisms of In Vitro Anticancer Activity

Carbazole (B46965) derivatives exert their anticancer effects through various molecular pathways. Their planar structure allows them to interact with DNA and key enzymes, while other modifications to the carbazole ring enable them to target specific signaling pathways crucial for tumor progression. mdpi.comnih.gov In vitro studies have elucidated several key mechanisms, including the inhibition of essential enzymes, interference with vital signaling cascades, induction of programmed cell death, and disruption of the cellular skeleton.

Inhibition of DNA-Dependent Enzymes (e.g., Topoisomerase I and II)

A primary mechanism for the anticancer activity of many carbazole derivatives is their ability to inhibit human DNA topoisomerases, enzymes critical for processes like DNA replication and transcription. nih.govsemanticscholar.org By targeting these enzymes, carbazole compounds can introduce DNA damage and ultimately trigger cell death in cancer cells. nih.gov

Both Topoisomerase I (Topo I) and Topoisomerase II (Topo II) are validated targets for cancer therapy. nih.govnih.gov Studies have shown that different carbazole derivatives can selectively inhibit one or both of these enzymes. For instance, a series of 5,8-Dimethyl-9H-carbazole derivatives were evaluated for their anticancer properties, with lead compounds demonstrating selective inhibition of human topoisomerase I (hTopo I). nih.govmdpi.com In contrast, other studies on symmetrically substituted carbazole derivatives, such as 3,6-di(2-furyl)-9H-carbazole, identified them as novel catalytic inhibitors of Topo II, specifically inhibiting the relaxation and decatenation activities of the Topo IIα isoform with minimal effect on the IIβ isoform. nih.govsemanticscholar.org This inhibition of topoisomerase function is a direct pathway to inducing apoptosis in cancer cells. nih.govsemanticscholar.org

| Derivative Class | Target Enzyme | Observed In Vitro Effect | Reference |

| 5,8-Dimethyl-9H-carbazole derivatives | Human Topoisomerase I | Selective inhibition of supercoil relaxing activity | nih.govmdpi.comnih.gov |

| Symmetrically substituted carbazoles (e.g., 3,6-di(2-furyl)-9H-carbazole) | Human Topoisomerase IIα | Selective inhibition of relaxation and decatenation activities | nih.govsemanticscholar.org |

| N-thioalkylcarbazole and 1,4-dimethylcarbazole derivatives | Human Topoisomerase II | Inhibition of decatenation activity | nih.gov |

Targeting Signal Transducers and Activators of Transcription (STAT) Pathways, particularly STAT3

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are critical cytoplasmic transcription factors that regulate genes involved in cell proliferation, survival, and angiogenesis. nih.gov Aberrant activation of the STAT3 pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. researchgate.netnih.gov

Carbazole derivatives have been identified as potent modulators of this pathway. researchgate.netmdpi.com Research on carbazole and its metabolic by-product, 2-hydroxycarbazole (B1203736), showed they could downregulate STAT3-mediated transcription. mdpi.com The mechanism may not involve direct inhibition of STAT3 phosphorylation but rather an alternative route, such as hampering the activation of the small GTPase Rac, which is a prerequisite for STAT3 activation. mdpi.com Other studies have focused on developing carbazole derivatives as specific STAT3 inhibitors. For example, 7-hydroxy-1-methyl-9H-carbazol-2-yl 5-(dimethylamino)-naphthalene-1-sulfonate was found to inhibit STAT3-mediated transcription and the IL-6-induced phosphorylation of STAT3 in triple-negative breast cancer cells. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (In Vitro)

A common outcome of the molecular interactions of carbazole derivatives is the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.govmdpi.com The inhibition of topoisomerases by these compounds is a potent trigger for apoptosis. semanticscholar.org This process is often mediated through the mitochondria-dependent pathway, evidenced by the activation of effector caspases 3/7 and subsequent DNA fragmentation in cancer cells. nih.govsemanticscholar.org

In addition to apoptosis, carbazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. One study on a specific carbazole derivative showed it was capable of inducing cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This disruption of the normal cell cycle, combined with the induction of apoptosis, provides a powerful two-pronged attack on cancer cell proliferation.

Disruption of Actin Dynamics (In Vitro)

The cellular cytoskeleton, particularly the actin filament system, plays a crucial role in cell shape, division, and migration, processes that are central to cancer metastasis. mdpi.com Some carbazole derivatives have been shown to interfere with actin dynamics, presenting another avenue for their anticancer effects. nih.gov

Studies on 5,8-Dimethyl-9H-carbazole derivatives revealed that in addition to inhibiting Topo I, lead compounds also interfered with the normal organization of the actin system. nih.govmdpi.com This dual-targeting capability—acting on both a nuclear enzyme and a cytoskeletal component—makes these compounds strong candidates for developing multi-targeted cancer therapies. nih.gov The interference with actin dynamics is connected to the anti-migratory effects of these compounds in breast cancer cell lines. researchgate.net

In Vitro Modulation of Cancer Cell Growth and Proliferation in Specific Cell Lines (e.g., HepG2, MCF-7, MDA-MB-231)

The cytotoxic and anti-proliferative effects of carbazole derivatives have been demonstrated across a wide range of human cancer cell lines in vitro. The specific efficacy often depends on the substitution pattern of the carbazole scaffold and the cancer cell type. Commonly studied cell lines include the human breast adenocarcinoma lines MCF-7 and MDA-MB-231, and the human liver cancer cell line HepG2. nih.govnih.gov

For instance, certain 5,8-Dimethyl-9H-carbazole derivatives were found to be particularly active against the highly aggressive triple-negative MDA-MB-231 breast cancer cells, with one compound showing an IC₅₀ value of 0.73 µM. nih.gov Interestingly, this compound did not significantly affect the viability of normal MCF-10A breast cells, suggesting a degree of selectivity for cancer cells. nih.gov Other studies have reported potent activity for different carbazole derivatives against HepG2, MCF-7, and HeLa cell lines, with IC₅₀ values in the low micromolar range. nih.gov The data underscores the potential of the carbazole scaffold as a template for developing potent and selective anticancer agents. nih.govresearchgate.netnih.gov

| Derivative/Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5,8-Dimethyl-9H-carbazole derivative (Compound 4) | MDA-MB-231 | 0.73 ± 0.74 | nih.gov |

| 5,8-Dimethyl-9H-carbazole derivative (Compound 3) | MDA-MB-231 | 1.44 ± 0.97 | nih.gov |

| Unspecified Carbazole derivative (Compound 10) | HepG2 | 7.68 | nih.gov |

| Unspecified Carbazole derivative (Compound 10) | MCF-7 | 6.44 | nih.gov |

| Thiazole derivative (Compound 3f) | MCF-7 | Significant Cytotoxicity | researchgate.net |

| Thiazole derivative (Compound 3g) | MCF-7 | Significant Cytotoxicity | researchgate.net |

| N-alkyl nitroimidazoles | MDA-MB-231 | as low as 16.7 | benthamopen.com |

Anti-Angiogenic Mechanisms in Endothelial Cells (In Vitro)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The STAT3 signaling pathway is known to be a key mediator in angiogenesis. mdpi.com By inhibiting STAT3-mediated transcription, carbazole derivatives can potentially exert anti-angiogenic effects. Research has shown that carbazole can hamper the activation of Rac by Vascular Endothelial Growth Factor (VEGF) in Human Umbilical Vein Endothelial Cells (HUVEC), suggesting a mechanism for disrupting the angiogenic process. mdpi.com

In Vitro Antimicrobial and Antifungal Activity Mechanisms

Derivatives of the carbazole nucleus have demonstrated significant potential in combating microbial and fungal infections. While specific studies on 7-Methyl-9H-carbazol-3-ol derivatives are limited, the broader class of carbazole compounds exhibits antimicrobial and antifungal effects through various mechanisms. These often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the carbazole ring system is thought to facilitate its passage through the lipid-rich cell walls of microorganisms.

Anti-Mycobacterial Efficacy against Mycobacterium tuberculosis H37Rv (In Vitro)

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the development of novel therapeutic agents. Carbazole derivatives have been investigated for their potential to inhibit the growth of this resilient pathogen. Although specific data on this compound derivatives against the H37Rv strain is not extensively documented in publicly available literature, related carbazole structures have shown promise. The proposed mechanisms of action often involve the inhibition of key mycobacterial enzymes, such as those involved in cell wall synthesis or essential metabolic pathways. Further research is required to specifically elucidate the anti-mycobacterial potential and mechanism of action of this compound derivatives.

Neuroprotective Mechanisms in Cellular Models (In Vitro)

Other Investigated In Vitro Biological Activities

Beyond their antimicrobial and potential neuroprotective effects, derivatives of the carbazole scaffold have been evaluated for a range of other biological activities in vitro.

Anti-inflammatory Properties (In Vitro)

Inflammation is a complex biological response implicated in numerous diseases. A novel series of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazolines, which are structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory activity. nih.gov The primary mechanism investigated was the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of the inflammatory cascade.

A number of these derivatives were found to be selective inhibitors of COX-2. nih.gov This selectivity is a desirable trait in anti-inflammatory agents as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazoline Derivatives nih.gov

| Compound | Substitution | COX-1 % Inhibition | COX-2 % Inhibition |

| 5b | 4-OCH3 | 35 | 58 |

| 5c | 4-F | 32 | 55 |

| 5d | 4-Cl | 38 | 60 |

| 5n | 3-NO2 | 40 | 62 |

Data represents the percentage of enzyme inhibition at a concentration of 100 µM.

Antioxidant Activity (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in a wide range of pathologies. The antioxidant potential of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazolines has been investigated through their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) radicals. nih.gov

Many of the synthesized compounds exhibited significant radical scavenging activity. nih.gov This antioxidant capacity is likely attributable to the electron-donating properties of the carbazole nucleus and the substituted pyrazoline ring, which can stabilize free radicals.

Table 2: In Vitro Antioxidant Activity of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazoline Derivatives nih.gov

| Compound | Substitution | DPPH Radical Scavenging Activity (%) | Superoxide Radical Scavenging Activity (%) |

| 5c | 4-F | 85.12 | 65.23 |

| 5d | 4-Cl | 86.25 | 69.42 |

| 5i | 2,4-di-Cl | 92.08 | 80.15 |

| 5k | 2,4-di-F | 89.45 | 86.26 |

Data represents the percentage of radical scavenging at a concentration of 100 µg/mL.

Applications of Carbazole Derivatives in Materials Science

Optoelectronic and Organic Electronic Devices

The unique photophysical and electronic properties of carbazole (B46965) derivatives have positioned them as key components in various organic electronic devices. Their high hole mobility and excellent thermal stability are particularly advantageous in these applications.

Fluorescent Materials and Organic Dyes

Carbazole-based compounds are renowned for their fluorescent properties, often exhibiting strong emission in the blue region of the spectrum. This makes them highly sought after for creating organic dyes and fluorescent materials. The introduction of substituents, such as the methyl and hydroxyl groups in 7-Methyl-9H-carbazol-3-ol, can modulate the electronic structure and, consequently, the photoluminescent characteristics of the molecule. These modifications can influence the emission wavelength, quantum yield, and Stokes shift, allowing for the fine-tuning of the material's optical properties for specific applications.

While specific photoluminescence data for this compound is not extensively documented in publicly available research, the general characteristics of similar carbazole derivatives suggest its potential as a blue-emitting fluorophore. Research on other carbazole derivatives has demonstrated that they can be utilized to synthesize novel organic dyes with applications in various fields, including as sensitizers in solar cells and as probes in chemical sensing. asianpubs.org

Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives have proven to be indispensable. They are frequently employed as host materials for phosphorescent emitters, as hole-transporting materials, and as emissive materials themselves. magtech.com.cnmdpi.com Their wide bandgap and high triplet energy levels are crucial for efficiently hosting phosphorescent guest molecules, preventing energy back-transfer and ensuring high device efficiency. mdpi.com

The molecular structure of this compound suggests its potential utility as a host material or as a component in a hole-transporting layer. The electron-donating nature of the carbazole core, further enhanced by the methyl group, combined with the potential for hydrogen bonding from the hydroxyl group, could influence intermolecular interactions and film morphology, which are critical factors for OLED performance. Studies on various carbazole-based host materials have shown that subtle structural modifications can lead to significant improvements in device performance, including higher external quantum efficiencies (EQEs) and reduced efficiency roll-off at high brightness. rsc.orgnih.gov

Table 1: Performance of Selected Carbazole Derivatives in OLEDs

| Carbazole Derivative | Role in OLED | Maximum External Quantum Efficiency (EQE) (%) | Emission Color |

| Indolo[3,2,1-jk]carbazole derivative | Emitter | 31.3 | Green |

| 3-(phenylethynyl)-9H-carbazole derivative | Emitter | Not Specified | Deep-Blue |

| Carbazole-π-Imidazole Derivative | Emitter | 4.43 | Deep-Blue |

This table presents data for various carbazole derivatives to illustrate their performance in OLEDs, as specific data for this compound is not available.

Photovoltaic Cell Components

The application of carbazole derivatives extends to the field of organic photovoltaics, where they are utilized as donor materials in bulk heterojunction solar cells and as hole-transporting materials in perovskite and dye-sensitized solar cells (DSSCs). dergipark.org.trresearchgate.net Their ability to efficiently transport holes and their good film-forming properties are key to achieving high power conversion efficiencies (PCE).

While direct application of this compound in photovoltaic cells is not widely reported, its structural motifs are common in high-performance materials. For instance, carbazole-based sensitizers are designed with a donor-π-acceptor (D-π-A) architecture to optimize light absorption and charge separation in DSSCs. researchgate.net The electron-rich carbazole unit typically serves as the electron donor.

Chemosensors and Biosensors

The fluorescent properties of carbazole derivatives also make them excellent candidates for the development of chemosensors and biosensors. The fluorescence of a carbazole-based sensor can be quenched or enhanced upon binding with a specific analyte, allowing for its detection and quantification. These sensors have been developed for a variety of targets, including metal ions and small molecules. researchgate.net

The hydroxyl group in this compound could potentially act as a binding site for specific analytes, making it a candidate for sensor applications. The development of poly(9-methyl-9H-carbazol-3-amine) has demonstrated the utility of functionalized carbazoles in creating multi-functional chemosensors for both acids and amines. nih.gov

Polymer Chemistry and Microporous Organic Polymers (MOPs)

The rigid and planar structure of the carbazole unit makes it an ideal building block for the construction of various polymers, including microporous organic polymers (MOPs).

Carbazole-Based Building Blocks for Porous Materials

Carbazole derivatives can be polymerized to create materials with high thermal stability and desirable electronic properties. Furthermore, the ability to introduce functional groups at various positions on the carbazole ring allows for the synthesis of polymers with tailored functionalities.

In the context of porous materials, carbazole-based building blocks can be used to create MOPs with high surface areas and defined pore structures. These materials are of great interest for applications in gas storage and separation, catalysis, and sensing. The specific geometry and functionalization of the monomer, such as this compound, would dictate the resulting properties of the polymer, including its porosity and surface chemistry. While specific research on MOPs derived from this compound is limited, the broader field of carbazole-based porous polymers is an active area of research. nih.gov

Applications in Gas Adsorption and Separation (e.g., Carbon Dioxide Capture)

A thorough review of scientific literature and patent databases reveals a notable absence of specific research detailing the application of this compound in the fields of gas adsorption and separation. While the broader class of carbazole-containing polymers and metal-organic frameworks has been investigated for carbon dioxide capture due to the nitrogen-rich nature of the carbazole moiety, which can exhibit favorable interactions with CO2, there is no direct evidence to suggest that this compound itself has been synthesized or evaluated for these purposes.

The potential for a molecule like this compound to be utilized in this area would theoretically depend on its incorporation into a larger porous structure, where the methyl and hydroxyl functional groups could be tailored to enhance selectivity and adsorption capacity. However, at present, there are no published studies or data available to substantiate any claims of its efficacy or even its consideration for CO2 capture or other gas separation processes.

Detailed Research Findings:

Following an exhaustive search, no research findings, experimental data, or theoretical studies pertaining to the use of this compound for gas adsorption or separation were identified. Consequently, no data tables on its performance in such applications can be presented.

Biomedical Imaging Agents

In the domain of biomedical imaging, fluorescent organic molecules are of paramount importance for the development of probes and sensors. Carbazole derivatives are known for their characteristic fluorescence, making them attractive candidates for such applications. These derivatives can be functionalized to target specific biological molecules or cellular components, and their photophysical properties can be sensitive to the local microenvironment.

Despite the promising characteristics of the carbazole scaffold, a comprehensive search of the available scientific literature indicates that this compound has not been specifically investigated or developed as a biomedical imaging agent. Research in this area tends to focus on more complex carbazole derivatives that are often conjugated with other moieties to enhance targeting, water solubility, and quantum yield. There is no information available on the synthesis, characterization, or application of this compound for in vitro or in vivo imaging.

Detailed Research Findings:

Environmental Fate and Biotransformation Studies of Carbazole Derivatives

Aquatic Environmental Fate Processes

In aquatic ecosystems, the primary processes determining the fate of carbazole (B46965) derivatives are biodegradation and photolysis. nih.gov Volatilization is not considered a significant fate process for carbazole in water due to its low volatility. nih.gov

The biodegradation of carbazole in aquatic environments is predominantly carried out by aerobic, Gram-negative bacteria, with genera such as Pseudomonas and Sphingomonas being frequently implicated. nih.gov The primary mechanism of bacterial degradation is angular dioxygenation, which leads to the mineralization of carbazole into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov Key metabolites in this pathway are anthranilic acid and catechol. nih.gov The presence of carbazole-degrading microorganisms is crucial; in their absence, biodegradation will not be a significant fate process. nih.gov

Table 1: Half-lives of Carbazole in Various Aquatic Environments

| Aquatic System | Estimated Half-life |

|---|---|

| River | 0.5 hours |

| Pond | 10 hours |

| Eutrophic Lake | 10 hours |

| Oligotrophic Lake | 3 hours |

Data based on studies of the parent compound, carbazole. nih.gov

Photolysis is another major degradation pathway for carbazoles in aquatic environments. nih.gov Studies on halogenated carbazoles, such as 3-bromocarbazole and 3-chlorocarbazole (B1214643), have shown that they undergo direct photolysis following first-order kinetics. nih.gov The degradation of these compounds involves mechanisms such as dehalogenation, oxidative cleavage, hydroxylation, and hydrolysis, which can sometimes result in photoproducts with enhanced toxicity. nih.gov

For instance, the photodegradation of 3-bromocarbazole and 3-chlorocarbazole in ultrapure water yielded half-lives of 1.81 and 2.01 hours, respectively. nih.gov The maximum absorption wavelengths for these compounds are in the near-ultraviolet region, suggesting that their degradation under natural sunlight in aquatic environments might be slow. nih.gov It is anticipated that 7-Methyl-9H-carbazol-3-ol would also be susceptible to photolytic degradation, with the rate being influenced by factors such as water clarity, depth, and the intensity of solar radiation.

Table 2: Photodegradation Kinetics of Halogenated Carbazole Derivatives in Water

| Compound | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (hours) | Quantum Yield (Φ) |

|---|---|---|---|

| 3-Bromocarbazole | 0.4838 | 1.81 | 0.232 |

| 3-Chlorocarbazole | 0.3454 | 2.01 | 0.180 |

| 3,6-Dichlorocarbazole | 0.4422 | 1.62 | 0.295 |

Data from a study on halogenated carbazoles. nih.gov

Terrestrial Environmental Fate Processes

In terrestrial environments, biodegradation and adsorption to soil particles are the dominant fate processes for carbazole and its derivatives. nih.gov

Biodegradation is the primary fate process for carbazole in soil, carried out by indigenous soil microorganisms. nih.govresearchgate.net Several bacterial strains capable of degrading carbazole have been isolated from hydrocarbon-contaminated soils, including species of Achromobacter, Pseudomonas, and Microbacterium. nih.gov These bacteria can utilize carbazole as a source of carbon, nitrogen, and energy. nih.gov

In soil microcosm studies, the degradation of carbazole can be significant. For example, in native soil amended with 100 mg/kg of carbazole, bacterial strains have been shown to degrade between 87.29% and 91.64% of the initial amount over 30 days. nih.gov The rate of degradation is influenced by soil type, microbial population, and environmental conditions. The introduction of methyl and hydroxyl groups, as in this compound, would likely alter the rate and potentially the pathway of biodegradation compared to the parent carbazole.

Table 3: Carbazole Degradation by Bacterial Strains in Soil Microcosms (30 days)

| Bacterial Strain | Soil Type | Initial Concentration (mg/kg) | Percentage Degraded | Degradation Rate (mg kg⁻¹ h⁻¹) |

|---|---|---|---|---|

| Achromobacter sp. SL1 | Sterilized | 100 | 66.96% | 0.093 |

| Pseudomonas sp. SL4 | Sterilized | 100 | 82.15% | 0.114 |

| Microbacterium esteraromaticum SL6 | Sterilized | 100 | 68.54% | 0.095 |

| Achromobacter sp. SL1 | Native | 100 | 91.64% | 0.127 |

| Pseudomonas sp. SL4 | Native | 100 | 87.29% | 0.121 |

| Microbacterium esteraromaticum SL6 | Native | 100 | 89.13% | 0.124 |

Data from a study on carbazole degradation. nih.gov

Adsorption to soil and sediment particles is a significant process that affects the mobility and bioavailability of carbazole derivatives. The sorption of carbazole to soil is generally a non-linear process and is strongly correlated with the organic carbon content of the soil. nih.govresearchgate.net The average organic carbon-normalized partition coefficient (Koc) for carbazole is 637, which suggests low mobility in soil. nih.govresearchgate.net This strong adsorption to soil particles can limit the extent of other fate processes such as photolysis and leaching into groundwater. nih.gov Due to the presence of the hydroxyl group, which can participate in hydrogen bonding, and the methyl group, which increases hydrophobicity, this compound is also expected to exhibit strong adsorption to soil organic matter.

Bioaccumulation Potential in Aquatic Organisms

Carbazole and its derivatives have the potential to bioaccumulate in aquatic organisms. nih.gov Studies on polyhalogenated carbazoles (PHCZs) in the East China Sea have shown their presence in various marine organisms, including zooplankton, fish, shrimp, and crabs. nih.gov The logarithmic bioaccumulation factor (logBAF) for carbazole and PHCZs was found to increase with increasing octanol-water partition coefficients (logKow), indicating that more hydrophobic compounds have a higher potential to bioaccumulate. nih.gov

Furthermore, trophic magnification factors (TMFs) greater than one have been calculated for carbazole and several PHCZs, suggesting that these compounds can biomagnify in aquatic food webs. nih.gov The logKow for 9-methyl-9H-carbazol-3-ol is predicted to be 2.79, with a predicted log BCF of 1.09. epa.gov While these predicted values suggest a lower bioaccumulation potential compared to some highly halogenated derivatives, experimental data for this compound are needed for a definitive assessment.

Table 4: Trophic Magnification Factors (TMFs) of Carbazole and PHCZs in a Marine Food Web

| Compound | Trophic Magnification Factor (TMF) |

|---|---|

| Carbazole (CZ) | 3.32 |

| 9 PHCZs (range) | 1.87 - 4.06 |

| ΣPHCZs | 2.36 |

Data from a study on carbazole and polyhalogenated carbazoles. nih.gov

Metabolic Pathways and Metabolite Identification in Environmental Microorganisms

The microbial degradation of carbazole derivatives is a complex process initiated by enzymatic attacks that introduce functional groups, paving the way for ring cleavage and eventual mineralization. While direct studies on the metabolic fate of this compound are not extensively documented, insights can be drawn from the well-studied biotransformation of the parent compound, carbazole, and other methylated aromatic compounds.

Microbial degradation of carbazole is often initiated by dioxygenase enzymes, which catalyze the hydroxylation of the aromatic ring. A common initial metabolite in the degradation of carbazole is 3-hydroxycarbazole. nih.gov The presence of a hydroxyl group at the 3-position in this compound suggests that this compound could be an intermediate in the degradation of 7-methyl-9H-carbazole or could be subject to further microbial transformation.

Two primary initial metabolic pathways are proposed for this compound based on the microbial metabolism of analogous compounds: further hydroxylation of the aromatic rings or oxidation of the methyl group.

Pathway 1: Aromatic Hydroxylation and Ring Cleavage

In this proposed pathway, a dioxygenase enzyme would attack one of the aromatic rings of this compound, leading to the formation of a dihydroxy-methyl-carbazole derivative. This is consistent with the known mechanisms of bacterial aromatic hydrocarbon degradation. mdpi.com Following dihydroxylation, the aromatic ring becomes susceptible to cleavage by other enzymes, such as extradiol or intradiol dioxygenases. nih.govnih.gov This ring fission event would generate a linear intermediate, which is then further metabolized through various enzymatic steps.

Pathway 2: Methyl Group Oxidation

Alternatively, the initial metabolic attack could target the methyl group at the 7-position. Microbial enzymes, such as monooxygenases, are known to oxidize methyl groups on aromatic rings to form a primary alcohol (hydroxymethyl group), which is subsequently oxidized to an aldehyde and then to a carboxylic acid. mdpi.com This would result in the formation of 3-hydroxy-9H-carbazole-7-carboxylic acid. This carboxylated intermediate could then undergo further degradation, potentially involving decarboxylation or ring cleavage.

Metabolite Identification

Based on the proposed pathways, a number of potential metabolites of this compound can be predicted. The identification of these metabolites is crucial for elucidating the complete degradation pathway.

| Proposed Pathway | Potential Metabolites | Metabolic Step |

| Aromatic Hydroxylation | Dihydroxy-7-methyl-9H-carbazole | Dihydroxylation of an aromatic ring |

| Ring cleavage products | Oxidative cleavage of the dihydroxylated ring | |

| Methyl Group Oxidation | 7-Hydroxymethyl-9H-carbazol-3-ol | Oxidation of the methyl group to an alcohol |

| 7-Formyl-9H-carbazol-3-ol | Oxidation of the alcohol to an aldehyde | |

| 3-Hydroxy-9H-carbazole-7-carboxylic acid | Oxidation of the aldehyde to a carboxylic acid |

Detailed Research Findings

While specific studies on this compound are limited, research on related compounds provides valuable insights. For instance, the degradation of carbazole by various bacterial strains, including those from the genera Pseudomonas and Sphingomonas, has been shown to proceed via angular dioxygenation, leading to the formation of anthranilic acid and catechol. nih.gov These central metabolites are then funneled into the tricarboxylic acid (TCA) cycle.

Furthermore, studies on the degradation of cresols (methylphenols) by denitrifying and sulfate-reducing bacteria have demonstrated the oxidation of the methyl group as a key initial step. nih.gov The position of methyl substitution on the carbazole ring has also been shown to influence the rate of biodegradation by Pseudomonas sp. researchgate.net

The ultimate fate of this compound in the environment is likely a combination of these pathways, with the predominant route depending on the specific microbial species present and the prevailing environmental conditions. Further research, including metabolite identification studies using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, is necessary to fully elucidate the intricate metabolic network responsible for the biotransformation of this compound.

Future Research Trajectories and Academic Potential

Development of Advanced Synthetic Strategies for Complex Carbazole (B46965) Derivatives

The synthesis of functionalized carbazoles has evolved significantly, moving beyond classical methods like the Borsche–Drechsel cyclization and the Graebe–Ullmann reaction. ijpsjournal.com Future research on 7-Methyl-9H-carbazol-3-OL and its derivatives will likely leverage more sophisticated and efficient synthetic methodologies to build molecular complexity.

Advanced synthetic approaches that could be pivotal include:

Lewis Acid-Mediated Reactions : Recent studies have highlighted the use of Lewis acids to catalyze cascade annulation reactions, providing one-pot access to highly substituted carbazole frameworks. nih.govrsc.org These methods, which can involve Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization, could be adapted for the synthesis of complex structures derived from this compound. nih.gov

Metal-Catalyzed Cross-Coupling and C-H Activation : Palladium- and copper-catalyzed reactions are powerful tools for constructing carbazole systems. ijpsjournal.comnih.gov Future strategies will likely focus on direct C-H activation and intramolecular C-N bond formation to create derivatives of this compound with high regioselectivity and efficiency, minimizing the need for pre-functionalized starting materials. nih.gov For instance, methods involving intramolecular oxidative C-N bond formation in N-protected biphenyls could be explored. nih.gov

Photocatalysis and Electrosynthesis : Visible-light photocatalysis and electrochemical methods are emerging as green and powerful alternatives for C-N bond formation. mdpi.comijpsjournal.com These techniques offer mild reaction conditions and novel reactivity patterns that could be applied to synthesize complex carbazole derivatives, including polymers and macrocycles, starting from appropriately functionalized this compound precursors.

The development of these strategies will be crucial for creating libraries of complex derivatives needed for structure-activity relationship (SAR) studies in both biological and materials science contexts.

Rational Design and Synthesis of Novel this compound Analogs

The rational design of novel analogs based on the this compound scaffold is a promising avenue for discovering compounds with tailored properties. The existing methyl and hydroxyl groups serve as valuable handles for chemical modification.

Future design strategies will likely focus on:

Modification of the Hydroxyl Group : The -OH group at the C-3 position can be converted into ethers, esters, or used as a linking point for attachment to other pharmacophores or polymer backbones. This allows for fine-tuning of solubility, electronic properties, and biological targeting.

Functionalization of the Carbazole Core : Introducing various substituents (e.g., halogens, nitro groups, cyano groups) onto the aromatic rings can modulate the molecule's electron density, lipophilicity, and steric profile. This is a common strategy for optimizing biological activity, as seen in the development of other carbazole-based therapeutic agents. frontiersin.orgnih.gov

Substitution at the N-9 Position : The nitrogen atom is a key site for modification. Introducing alkyl or aryl groups can enhance solubility, modify solid-state packing, and influence hole-transport properties in electronic materials. acs.orgnih.gov Synthesizing N-vinyl derivatives could lead to the formation of polymers like poly(N-vinylcarbazole) (PVK) with unique photophysical characteristics. mdpi.com

A systematic exploration of these modifications could lead to the discovery of potent and selective molecules for specific applications.

Table 1: Potential Analogs of this compound and Their Research Objectives

| Modification Site | Example Functional Group | Potential Application/Research Focus |

|---|---|---|

| C-3 Position (-OH) | Ether linkage (-OR) | Improved metabolic stability in drug candidates. |

| Ester linkage (-OCOR) | Prodrug design; tuning electronic properties for materials. | |

| Polymer linkage | Development of functional polymers for sensors or OLEDs. | |

| N-9 Position (-H) | Ethyl or other alkyl chains | Enhanced solubility and processability for materials. acs.org |

| Phenyl or substituted aryl | Tuning of HOMO/LUMO levels for optoelectronic devices. nbinno.com | |

| Linker to another pharmacophore | Creation of hybrid molecules with dual biological action. mdpi.com | |

| Aromatic Core | Halogens (F, Cl, Br) | Modulation of biological activity (e.g., DNMT1 inhibition). nih.gov |

| Electron-withdrawing groups (NO2, CN) | Development of electron-transport materials. |

Deepening the Elucidation of Molecular Mechanisms in Biological Systems

Carbazole alkaloids and their synthetic derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.govmdpi.com A key future research trajectory for this compound is to investigate its potential as a therapeutic agent and to elucidate its molecular mechanisms of action.

Potential research avenues include:

Anticancer Activity : Many carbazole derivatives function as anticancer agents by interfering with DNA-dependent enzymes. mdpi.com For example, ellipticine (B1684216) acts as a DNA intercalator and topoisomerase inhibitor. mdpi.com Future studies should investigate whether this compound or its rationally designed analogs can inhibit key cancer-related targets such as topoisomerases or DNA methyltransferases (DNMTs). nih.govmdpi.com Docking simulations combined with in vitro enzymatic assays could reveal specific binding interactions and inhibitory potential. mdpi.com

Enzyme Inhibition : The carbazole scaffold is present in various enzyme inhibitors. google.com Research could focus on screening this compound and its derivatives against a panel of kinases, proteases, or other enzymes relevant to human diseases. For instance, some carbazole derivatives have shown potent activity as DNMT1 inhibitors, an important target in cancer therapy. nih.govresearchgate.net

Neuroprotective Effects : The structural rigidity and lipophilicity of the carbazole core make it a suitable scaffold for CNS-targeting drugs. Future research could explore the potential of this compound analogs in modulating pathways related to neurodegenerative diseases.

Exploration of Emerging Applications in Advanced Materials Science

The inherent photophysical and electronic properties of the carbazole moiety, such as its high hole-transport capability, thermal stability, and electron-rich nature, make it an excellent candidate for advanced materials. nbinno.commdpi.com this compound could serve as a versatile building block for a new generation of organic electronic materials.

Future research in this area should focus on:

Organic Light-Emitting Diodes (OLEDs) : Carbazole derivatives are widely used as host materials, hole-transporting materials (HTMs), and emitters in OLEDs. acs.orgnih.govmdpi.com The hydroxyl and N-H groups on this compound provide sites for attaching other functional units to create bipolar molecules or to polymerize the core into a stable film, potentially leading to highly efficient deep-blue or green light-emitting devices. acs.orgnih.gov

Organic Photovoltaics (OPVs) : In dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), carbazole derivatives have been successfully employed as hole-transporting materials. mdpi.com The specific substitution pattern of this compound could be exploited to fine-tune the energy levels (HOMO/LUMO) to achieve better alignment with other components of the solar cell, thereby enhancing power conversion efficiency. mdpi.com

Conducting Polymers : The carbazole core can be polymerized either chemically or electrochemically to form conducting polymers. mdpi.com Polycarbazoles derived from this compound could exhibit unique properties due to the influence of the methyl and hydroxyl groups on the polymer's morphology, solubility, and electronic conductivity. mdpi.com

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Role of the Molecule | Key Properties to Investigate |

|---|---|---|

| OLEDs | Host material, Hole-transport layer (HTL), Emitter | High triplet energy, good thermal stability, high hole mobility. nih.govmdpi.com |

| Solar Cells (DSSCs, PSCs) | Hole-transporting material (HTM) | Appropriate HOMO energy level, high hole mobility, good film-forming properties. mdpi.com |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge-carrier mobility, ordered molecular packing. |

| Sensors | Functional polymer for chemical sensing | Changes in fluorescence or conductivity upon analyte binding. |

Contributions to Environmental Remediation Technologies

While carbazole itself is found in fossil fuels and can be an environmental pollutant, its unique chemical structure also presents opportunities for environmental applications. nih.govepa.gov Research into this compound could contribute to environmental science in several ways.

Future research trajectories include:

Development of Environmental Sensors : Functional polymers derived from this compound could be designed to detect specific pollutants. The carbazole unit's inherent fluorescence can be quenched or enhanced upon binding to target analytes like heavy metal ions or nitroaromatic compounds, forming the basis for sensitive and selective chemosensors.